molecular formula C20H19F2N3O2S2 B12024488 N-(3,4-difluorophenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 578749-34-5

N-(3,4-difluorophenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B12024488
CAS No.: 578749-34-5
M. Wt: 435.5 g/mol
InChI Key: PHEGRHAATVDUHL-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a complex organic compound characterized by its unique structure, which includes a difluorophenyl group, a benzothieno pyrimidine core, and a sulfanyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide typically involves multiple steps, starting with the preparation of the benzothieno pyrimidine core This core can be synthesized through a series of cyclization reactions involving appropriate starting materials such as thiophene derivatives and pyrimidine precursors

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Scientific Research Applications

N-(3,4-difluorophenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and protein binding.

    Industry: It may be used in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chloro-4-fluorophenyl)-3-ethylbenzenesulfonamide
  • N-(3-Chloro-4-fluorophenyl)-3-ethylbenzenesulfonamide

Uniqueness

N-(3,4-difluorophenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

578749-34-5

Molecular Formula

C20H19F2N3O2S2

Molecular Weight

435.5 g/mol

IUPAC Name

N-(3,4-difluorophenyl)-2-[(3-ethyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C20H19F2N3O2S2/c1-2-25-19(27)17-12-5-3-4-6-15(12)29-18(17)24-20(25)28-10-16(26)23-11-7-8-13(21)14(22)9-11/h7-9H,2-6,10H2,1H3,(H,23,26)

InChI Key

PHEGRHAATVDUHL-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(N=C1SCC(=O)NC3=CC(=C(C=C3)F)F)SC4=C2CCCC4

Origin of Product

United States

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